Cas no 60252-35-9 (3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid)

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid structure
60252-35-9 structure
Product Name:3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid
CAS-nummer:60252-35-9
MF:C32H59N5O9
MW:657.83896946907
CID:951490
PubChem ID:431973
Update Time:2025-04-19

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid
    • Sodium pepsinostreptin; NSC301503; 12,20-Dihydroxy-11,19-diisobutyl-5,8-diisopropyl-16-methyl-3,6,9,14,17-pentaoxo-4,7,10,15,18-pentaazadocosan-22-oic acid; AC1L8SHR; CTK5B1199; AG-G-15571; NSC 301503; NSC-301503;
    • NSC 301503
    • Sodium pepsinostreptin
    • 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methyl-heptanoic acid
    • NSC-301503
    • 12,20-Dihydroxy-11,19-diisobutyl-5,8-diisopropyl-16-methyl-3,6,9,14,17-pentaoxo-4,7,10,15,18-pentaazadocosan-22-oic acid
    • 60252-35-9
    • 3,6,9,12,14,17,20-Heptahydroxy-16-methyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid
    • Sodium pe.psi.nostreptin
    • NSC301503
    • DTXSID00975668
    • Inchi: 1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43)
    • InChI-sleutel: HUOUXPWOUNLCOX-UHFFFAOYSA-N
    • LACHT: OC(CC(NC(C)C(NC(C(CC(=O)O)O)CC(C)C)=O)=O)C(CC(C)C)NC(C(C(C)C)NC(C(C(C)C)NC(CC)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 657.43157
  • Monoisotopische massa: 657.43127848g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 21
  • Complexiteit: 1020
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 223Ų

Experimentele eigenschappen

  • PSA: 223.26
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie